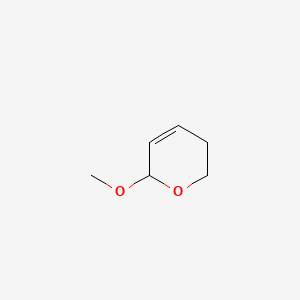![molecular formula C5H10ClN3OS B13522517 [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is a synthetic compound with the molecular formula C5H9N3OS·HCl It is known for its unique structure, which includes a thiomorpholine ring and a formonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Formonitrile Group: The formonitrile group is introduced via a nucleophilic substitution reaction, where a cyanamide derivative reacts with the thiomorpholine intermediate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine: A simpler analog without the formonitrile group.
Cyanamide Derivatives: Compounds with similar nitrile functionality.
Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.
Uniqueness
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is unique due to its combined thiomorpholine and formonitrile structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C5H10ClN3OS |
|---|---|
Molekulargewicht |
195.67 g/mol |
IUPAC-Name |
(1-oxo-1,4-thiazinan-1-ylidene)cyanamide;hydrochloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c6-5-8-10(9)3-1-7-2-4-10;/h7H,1-4H2;1H |
InChI-Schlüssel |
BSYRJXHFIUQUKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=NC#N)(=O)CCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


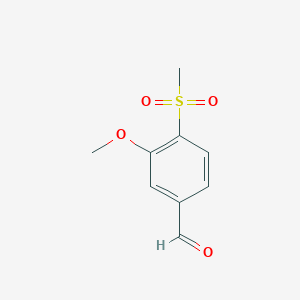

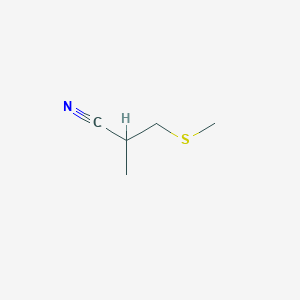
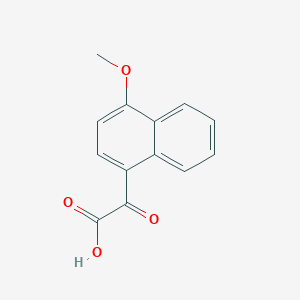
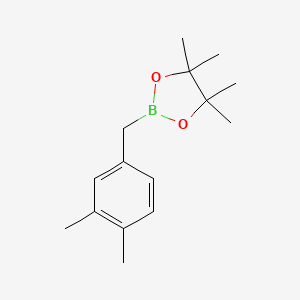

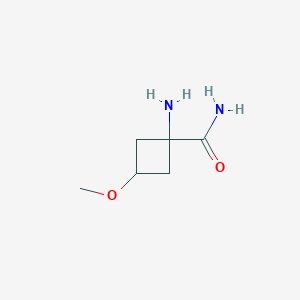
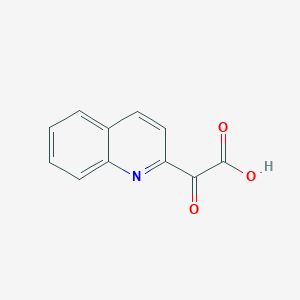
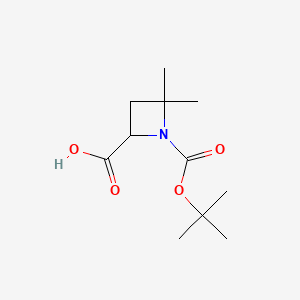
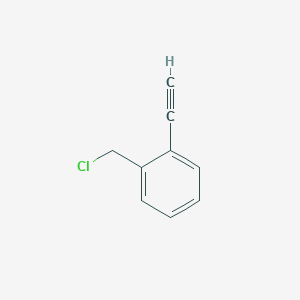
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
